

Structure Elucidation of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert-butyl 4-</i>
Compound Name:	<i>carbamimidoylpiperazine-1-</i>
	<i>carboxylate</i>

Cat. No.: B142736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of **tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related analogs and established spectroscopic principles. It details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. Furthermore, it outlines detailed experimental protocols and presents data in a structured format to aid researchers in the characterization of this and similar molecules.

Introduction

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a bifunctional molecule incorporating a piperazine ring, a Boc-protecting group, and a guanidinium-like carbamimidoyl group. This combination of functionalities makes it a valuable building block in the synthesis of various biologically active compounds. Accurate structural confirmation is paramount for its use in drug

discovery and development. This document serves as a practical guide to its structural characterization using modern analytical techniques.

Chemical Structure and Properties

- IUPAC Name: **tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**
- Molecular Formula: C₁₀H₂₀N₄O₂
- Molecular Weight: 228.29 g/mol
- CAS Number: 1805533-76-7

Table 1: Predicted Physicochemical Properties

Property	Value	Source
Molar Mass	228.29 g/mol	Calculated
XLogP3	-0.2	Predicted
Hydrogen Bond Donor Count	3	Calculated
Hydrogen Bond Acceptor Count	4	Calculated
Rotatable Bond Count	2	Calculated

Spectroscopic Characterization

The structural elucidation of **tert-butyl 4-carbamimidoylpiperazine-1-carboxylate** relies on the synergistic interpretation of data from NMR, MS, and FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the Boc group, the piperazine ring protons, and the protons of the carbamimidoyl group.

Table 2: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{C}(\text{CH}_3)_3$ (Boc)	~1.45	Singlet	9H
$-\text{CH}_2-\text{N}(\text{Boc})-\text{CH}_2-$ (Piperazine)	~3.4-3.6	Triplet or Multiplet	4H
$-\text{CH}_2-\text{N}(\text{C}=\text{NH})-\text{CH}_2-$ (Piperazine)	~3.1-3.3	Triplet or Multiplet	4H
$-\text{NH}_2$ and $=\text{NH}$ (Carbamimidoyl)	~7.0-8.5	Broad Singlet(s)	3H

3.1.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 3: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
$-\text{C}(\text{CH}_3)_3$ (Boc)	~28.5
$-\text{C}(\text{CH}_3)_3$ (Boc)	~80.0
$-\text{CH}_2-\text{N}(\text{Boc})-\text{CH}_2-$ (Piperazine)	~44-46
$-\text{CH}_2-\text{N}(\text{C}=\text{NH})-\text{CH}_2-$ (Piperazine)	~48-50
$-\text{C}=\text{O}$ (Boc)	~155.0
$-\text{C}=\text{NH}$ (Carbamimidoyl)	~158-160

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a compound with a basic guanidinium group, electrospray ionization (ESI) in positive ion mode is highly effective.

Table 4: Expected Mass Spectrometry Data (ESI+)

Ion	m/z (calculated)
[M+H] ⁺	229.1664
[M+Na] ⁺	251.1484

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
N-H (Amine/Imine)	Stretch	3100-3400 (broad)
C-H (Aliphatic)	Stretch	2850-2980
C=O (Carbamate)	Stretch	1680-1710 (strong)
C=N (Imine)	Stretch	1640-1690
N-H	Bend	1580-1650
C-N	Stretch	1000-1350

Experimental Protocols

The following are detailed protocols for the key analytical experiments.

NMR Spectroscopy

4.1.1. Sample Preparation

- Weigh 5-10 mg of **tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). Given the polar nature of the carbamimidoyl group, DMSO-d₆ is a recommended starting point.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: -2 to 16 ppm.
 - Number of Scans: 16-64.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (ESI-MS)

4.2.1. Sample Preparation

- Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with the mobile phase.

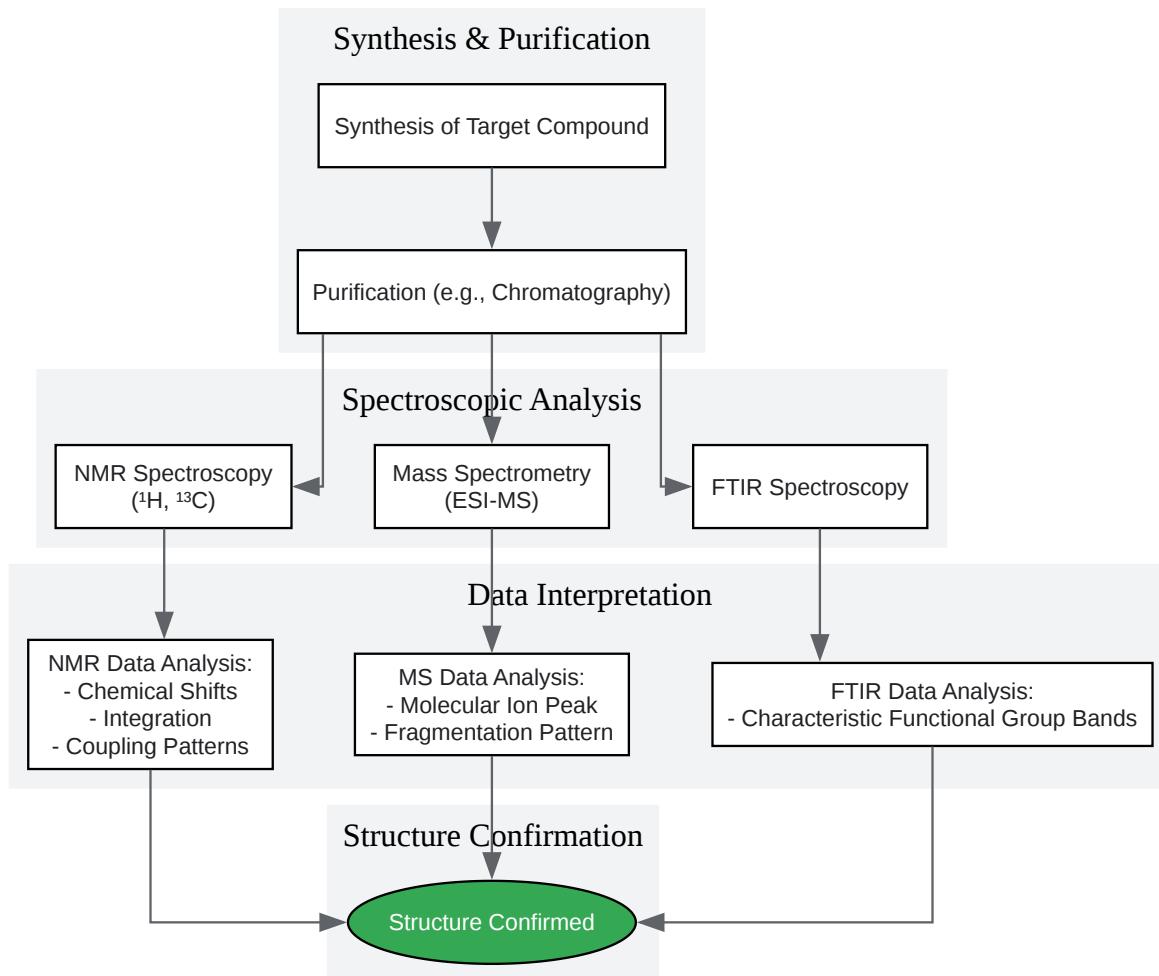
4.2.2. Data Acquisition

- Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is a good starting point.
- Scan Range: m/z 50-500.

FTIR Spectroscopy

4.3.1. Sample Preparation (ATR-FTIR)

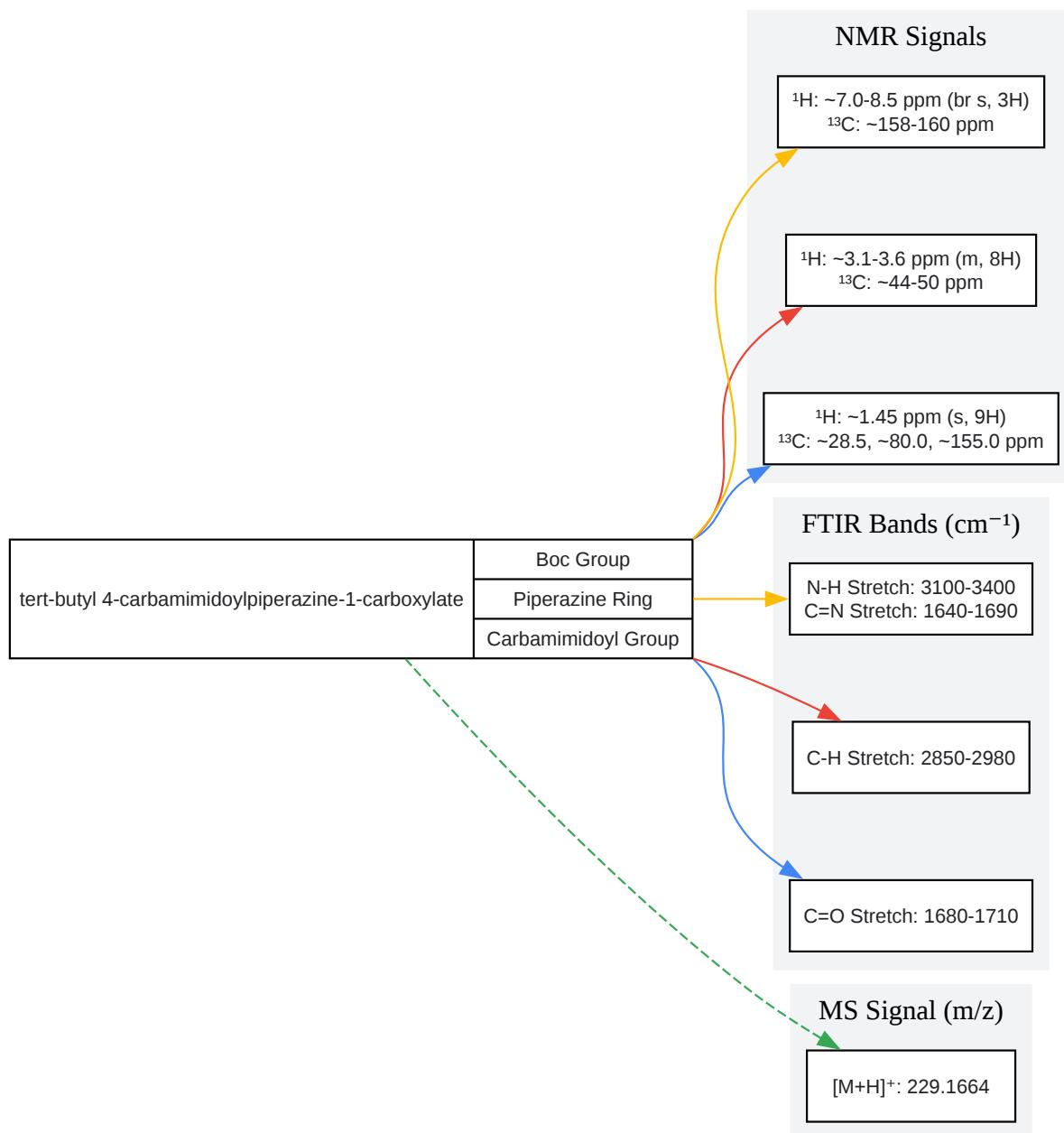
- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.


4.3.2. Data Acquisition

- Instrument: FTIR Spectrometer with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum should be collected before running the sample.

Visualizations

Structure Elucidation Workflow


The following diagram illustrates the logical workflow for the structural confirmation of **tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis, purification, and structural elucidation of the target compound.

Key Functional Groups and Their Spectroscopic Signatures

This diagram illustrates the relationship between the key functional groups of the molecule and their expected spectroscopic signals.

[Click to download full resolution via product page](#)

Correlation of molecular fragments with their expected spectroscopic signatures.

Conclusion

The structural elucidation of **tert-butyl 4-carbamimidoylpiperazine-1-carboxylate** can be confidently achieved through a combined analytical approach. While direct spectral data is not readily available, the predicted values and methodologies outlined in this guide, based on analogous structures and fundamental principles, provide a robust framework for researchers. Careful execution of these experiments and thorough data interpretation will ensure the unambiguous confirmation of the molecule's structure, a critical step for its application in pharmaceutical research and development.

- To cite this document: BenchChem. [Structure Elucidation of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142736#tert-butyl-4-carbamimidoylpiperazine-1-carboxylate-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com